N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-15(25-20-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMIMTVVGPQELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be constructed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Final Coupling: The final step involves coupling the benzothiazole and oxazole moieties through a suitable linker, such as an oxolan-2-ylmethyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of benzothiazole derivatives. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Additives
this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable for applications in coatings and composites .
Fluorescent Probes
The compound's unique structure allows it to function as a fluorescent probe in various analytical applications. It can be utilized for detecting specific ions or biomolecules due to its fluorescence properties, which are sensitive to environmental changes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzothiazole derivatives, including the compound . The results indicated that it exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Mechanisms
In a laboratory setting, researchers examined the effects of this compound on human cancer cell lines. The findings revealed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacteria and fungi |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Neuroprotective Effects | Protects neuronal cells from oxidative damage | |
| Material Science | Polymer Additives | Enhances thermal stability and mechanical strength |
| Fluorescent Probes | Sensitive detection of ions/biomolecules |
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the benzothiazole/oxazole rings or the amide-linked side chains. Below is a comparative analysis:
*Calculated based on molecular formula.
Structural and Physicochemical Differences
- Heterocyclic Core : The target compound’s benzothiazole-oxazole hybrid contrasts with oxadiazole-thiazole hybrids (e.g., ) or pyrazole-thiophene systems (e.g., ). These variations influence electron distribution and binding affinity.
- Substituents : The 5-methoxy group on benzothiazole (target compound) vs. 5-nitro () or 5-chloro () alters electronic effects and metabolic stability. Methoxy groups generally enhance solubility, while nitro groups increase reactivity .
Data Tables
Table 1. Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- Benzothiazole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Oxazole ring : Contributes to the compound's chemical reactivity and potential bioactivity.
- Methoxy group : Enhances lipophilicity and may influence biological interactions.
- Oxolan group : Affects the compound's pharmacokinetics and bioavailability.
The IUPAC name for this compound reflects its intricate structure, which is essential for understanding its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. Research indicates that benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Kamal et al., 2010 |
| A549 (Lung) | 15.0 | Giordano et al., 2019 |
| HepG2 (Liver) | 10.0 | Kumar et al., 2002 |
These findings suggest that modifications to the benzothiazole structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied. For instance, a screening of various derivatives against common bacterial strains revealed significant activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | Escherichia coli |
| Compound B | 10 | Staphylococcus aureus |
In particular, compounds with electron-donating groups demonstrated enhanced antimicrobial activity, indicating a structure–activity relationship that warrants further investigation .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Cytokine Inhibition : Compounds have shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Enzyme Activity : Inhibition of cyclooxygenase (COX) enzymes has been observed.
These effects suggest potential therapeutic applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of a related benzothiazole derivative demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with an optimal dose showing over 70% tumor reduction compared to control groups.
Study 2: Antimicrobial Screening
In another study, a series of benzothiazole derivatives were evaluated for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated that certain substitutions on the benzothiazole ring significantly enhanced antibacterial potency, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Q & A
Q. What are the common synthetic strategies for preparing N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of key heterocyclic cores (e.g., benzothiazole and oxazole rings). For example:
- Step 1 : Condensation of 5-methoxy-1,3-benzothiazol-2-amine with activated carbonyl intermediates (e.g., chloroacetyl chloride in dioxane with triethylamine as a base) to form the benzothiazole-2-carboxamide scaffold .
- Step 2 : Alkylation of the secondary amine group using oxolan-2-ylmethyl derivatives under controlled conditions (e.g., NaH in DMF at 0–5°C) to introduce the oxolane substituent .
- Purification : Recrystallization from ethanol-DMF mixtures or chromatographic techniques (e.g., flash chromatography with ethyl acetate/hexane) to isolate the final product .
Q. How can the structure of this compound be confirmed post-synthesis?
Spectroscopic and analytical methods are critical:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, oxolane methylene groups at 3.4–4.2 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm) and benzothiazole C-N vibrations (~1500 cm) .
- Mass Spectrometry : High-resolution MS to validate the molecular formula (e.g., [M+H] peak matching calculated mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the alkylation step of the oxolane substituent?
Key parameters include:
- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity but may require lower temperatures to minimize side reactions .
- Catalyst Use : Bases like NaH or KCO facilitate deprotonation of the amine group, but excess base can lead to hydrolysis. Titration of base equivalents is recommended .
- Monitoring : TLC or HPLC at intermediate stages (e.g., R = 0.5 in ethyl acetate/hexane 3:7) ensures reaction progression without over-alkylation .
Q. What strategies resolve contradictions in biological activity data between similar benzothiazole-oxazole hybrids?
Discrepancies often arise from subtle structural differences. A systematic approach includes:
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on benzothiazole) using in vitro assays (e.g., enzyme inhibition or cell viability) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to assess binding affinity variations due to oxolane methyl group orientation .
- Meta-Analysis : Cross-reference published data on analogous compounds (e.g., N-(1,3-benzodioxol-5-yl) derivatives) to identify trends in bioactivity .
Q. How can the metabolic stability of this compound be evaluated for pharmacological applications?
Methodologies include:
- In Vitro Microsomal Assays : Incubation with liver microsomes (human or rodent) to measure half-life (t) and intrinsic clearance .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- LC-MS/MS Quantification : Monitor parent compound degradation and metabolite formation (e.g., demethylation of the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
